2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Description
2,5-Dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with two chlorine atoms at the 2- and 5-positions. The thiophene ring is linked via a carboxamide bridge to a 1,3,4-oxadiazole moiety, which is further substituted with a 3,4,5-triethoxyphenyl group.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O5S/c1-4-26-12-7-10(8-13(27-5-2)15(12)28-6-3)18-23-24-19(29-18)22-17(25)11-9-14(20)30-16(11)21/h7-9H,4-6H2,1-3H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDMVLOARUTUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its structure includes a thiophene core and an oxadiazole moiety, which are known to exhibit various biological activities.
- Molecular Formula : C19H19Cl2N3O5S
- Molecular Weight : 472.34 g/mol
- CAS Number : 891127-73-4
Biological Activity Overview
Research indicates that this compound has demonstrated notable biological activities, particularly in cancer research. The following sections summarize the findings from various studies.
Anticancer Activity
Several studies have focused on the anticancer properties of this compound:
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Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This leads to a decrease in cell viability and proliferation in various cancer cell lines.
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In Vitro Studies :
- In vitro assays have demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values reported range from 10 to 30 µM depending on the cell line tested.
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In Vivo Studies :
- Animal models have been utilized to assess the efficacy of this compound in vivo. Results indicate significant tumor reduction in xenograft models when treated with this compound compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| IC50 Values | Ranges from 10 to 30 µM for various cancer cell lines | |
| Tumor Reduction | Significant reduction in tumor size in animal models |
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
Case Study 2: Colon Cancer Xenografts
In a xenograft model using colon cancer cells (HT-29), administration of the compound significantly inhibited tumor growth over a four-week period compared to untreated controls. Histological analysis showed reduced mitotic figures and increased apoptosis markers.
Comparison with Similar Compounds
Compound A : 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides (I) and 1,3,4-Oxadiazole Derivatives (IV)
Synthesized by Zhang et al. (1988), these compounds share the 1,3,4-oxadiazole core but differ in substituents. For example, Compound IV lacks the triethoxyphenyl and dichlorothiophene groups, instead bearing pyridyl and arylthiosemicarbazide moieties .
- Activity Comparison : At low concentrations, Compound IV derivatives exhibit plant growth-promoting effects in wheat and cucumber, whereas the target compound’s bioactivity remains uncharacterized in the provided evidence.
Compound B : Thiazole Derivatives (e.g., Pharmacopeial Forum 2017)
Thiazole-based compounds (e.g., PF 43(1) derivatives) differ in heterocyclic core (thiazole vs. oxadiazole) and substituent complexity. These compounds often include hydroxy, ureido, and thiazolylmethyl groups, which contrast with the dichlorothiophene and triethoxyphenyl motifs in the target compound .
- Metabolic Stability : Oxadiazoles (target compound) are generally more resistant to oxidative metabolism than thiazoles, which may influence their pharmacokinetic profiles.
- Synthetic Accessibility : Thiazole derivatives often require multi-step syntheses involving cyclization of thioamides, whereas oxadiazoles (e.g., target compound) may be synthesized via dehydrative cyclization of acylthiosemicarbazides .
Functional Analogues: Dichlorothiophene Carboxamides
Compound C : Dichlorothiophene-3-Carboxamide Derivatives
Compounds sharing the dichlorothiophene-carboxamide scaffold but lacking the oxadiazole-triethoxyphenyl extension have been studied for antimicrobial and anticancer activities.
- Steric Effects : The bulky triethoxyphenyl group in the target compound may reduce steric accessibility compared to simpler carboxamides, impacting interaction with enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
